4-Methyl-2-propylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4074-46-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-8(2)5-6-10(9)11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
NNPMYBBCIDUAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Methyl 2 Propylphenol
Classical and Contemporary Synthetic Routes for 4-Methyl-2-propylphenol
The creation of the this compound structure primarily relies on the alkylation of p-cresol (B1678582). This involves the formation of the core alkylphenol structure and ensuring the propyl group is added at the correct position (regioselectivity).
Strategies for Alkylphenol Core Synthesis
The fundamental approach to synthesizing the alkylphenol core of this compound is through the Friedel-Crafts alkylation of p-cresol. This electrophilic aromatic substitution reaction introduces an alkyl group onto the aromatic ring of the phenol (B47542). aak.gov.azscispace.com A common method involves reacting p-cresol with an alkylating agent, such as an olefin (e.g., propene) or an alkyl halide, in the presence of an acid catalyst. aak.gov.azsmolecule.comgoogle.com The molar ratio of the reactants, such as olefin to phenol, is a critical parameter that is controlled to optimize the reaction's conversion rate and the quality of the final product. google.com
Historically, strong acids like sulfuric acid, aluminum chloride, and boron trifluoride have been employed as catalysts in these homogeneous liquid-phase reactions. google.com For instance, the alkylation of p-cresol with cyclohexene (B86901) has been successfully carried out using perchloric acid as a catalyst, yielding 2-cyclohexyl-4-methylphenol. scispace.com The reaction conditions, including temperature and the molar ratio of reactants, significantly influence the product yield. scispace.com
Regioselective Functionalization Approaches to Phenols
Achieving regioselectivity, specifically the placement of the propyl group at the ortho position (C2) to the hydroxyl group of p-cresol, is a key challenge in the synthesis of this compound. The hydroxyl group of the phenol directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a methyl group in p-cresol, the alkylation primarily occurs at one of the ortho positions.
Various catalytic systems have been developed to enhance this regioselectivity. For example, the use of certain catalysts can favor the formation of the ortho-alkylated product over other isomers. aak.gov.azgoogle.com Research has shown that the choice of catalyst can significantly influence the product distribution. google.com For instance, in the alkylation of p-cresol with propylene (B89431), specific catalysts can lead to high yields of the desired 2,6-dialkylated product, demonstrating the catalyst's role in directing the position of alkylation. google.com Furthermore, organocatalysis, using molecules like thiourea (B124793) derivatives, has emerged as a powerful tool for the regioselective chlorination of phenols, suggesting potential applications in selective alkylation as well. scientificupdate.com
Catalytic Synthesis and Transformation of this compound
Heterogeneous Catalysis in Phenol Alkylation
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the product mixture and potential for reuse. google.com In the context of phenol alkylation, various solid acid catalysts have been investigated. Zeolites, with their well-defined pore structures and tunable acidity, are particularly promising. aak.gov.azresearchgate.net For example, H-mordenite modified with palladium has been shown to be an effective catalyst for the alkylation of methylphenols with propanols, exhibiting high selectivity for the ortho-isomers. aak.gov.az Another study highlighted the use of a solid superacid catalyst, UDCaT-5, for the Friedel-Crafts acylation of toluene, a reaction analogous to phenol alkylation, demonstrating the potential of such catalysts for achieving high conversion and selectivity. scribd.com
The performance of these catalysts is influenced by factors such as their acid strength, pore size, and the reaction conditions. For instance, in the hydrodeoxygenation of 4-methylphenol, the activity of unsupported molybdenum-based catalysts was found to correlate with the electron density of the molybdenum. acs.org
Table 1: Comparison of Heterogeneous Catalysts in Phenol Alkylation and Related Reactions
| Catalyst | Reactants | Product | Key Findings | Reference |
| Pd, H-mordenite | 4-methylphenol, 1-propanol | o-propyl-4-methylphenol | High selectivity for ortho-alkylation. | aak.gov.az |
| UDCaT-5 | Toluene, Propionic anhydride | 4'-methylpropiophenone | High conversion and selectivity for the para-isomer. | scribd.com |
| 1% Fluorided alumina | p-cresol, propylene | 2,6-diisopropyl-4-methylphenol | High yields of the dialkylated product. | google.com |
| HZSM-5 | 4-propylphenol (B1200801), benzene (B151609) | Phenol, propylbenzene | Effective for transalkylation. | acs.org |
Homogeneous Catalytic Systems for Phenolic Modifications
While heterogeneous catalysis is often preferred for industrial processes, homogeneous catalysts continue to play a crucial role in synthetic organic chemistry due to their high activity and selectivity under mild conditions. mdpi.com In the realm of phenolic modifications, homogeneous catalysts have been employed for various transformations. For instance, cobalt(II)-catalyzed regioselective synthesis of 2-(aryl/alkylthio)phenols has been achieved using a directing group strategy. nih.gov
Homogeneous systems can also be used for transformations of the alkylphenol product itself. For example, palladium on carbon has been used to catalyze the C-O bond cleavage of aryl ethers, a reaction that could be relevant for downstream processing of alkylphenols. su.se
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of alkylphenols. nih.govopcw.org This involves several strategies:
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key goal. For example, the use of deep eutectic solvents, which are biodegradable and have low toxicity, has been explored for the alkylation of p-cresol. mdpi.com
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it reduces waste by enabling catalytic rather than stoichiometric reactions. raijmr.comscribd.com The development of solid acid catalysts like zeolites and modified clays (B1170129) for phenol alkylation aligns with this principle. aak.gov.azmdpi.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. raijmr.com Catalytic alkylation reactions are generally more atom-economical than classical stoichiometric methods.
Renewable Feedstocks: There is growing interest in using renewable resources as starting materials. For instance, eugenol (B1671780), derived from lignin (B12514952), can be converted to 4-propylphenol through a green process involving hydrogenation and demethoxylation over a reusable catalyst. researchgate.net This highlights a potential bio-based route to compounds like this compound.
Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another emerging green chemistry approach that has been applied to the synthesis of functionalized polymers and could potentially be adapted for alkylphenol synthesis. cnr.it
Derivatization and Analog Design of this compound
The strategic modification of this compound offers a pathway to novel compounds with tailored properties. Derivatization and analog design are pivotal in exploring the chemical space around this phenolic scaffold, aiming to enhance or introduce new functionalities.
Synthesis of Functionalized this compound Derivatives
The functionalization of this compound can be achieved through various synthetic methodologies, targeting the hydroxyl group or the aromatic ring. These modifications yield derivatives with altered physicochemical and biological characteristics.
One common approach involves the derivatization of the phenolic hydroxyl group. For instance, etherification can be performed to modify the polarity and hydrogen-bonding capability of the molecule. A general method for such a transformation involves the reaction of the phenol with an alkyl halide in the presence of a base. An example of this is the reaction of a phenol with methyl 2-chloroacetate in the presence of potassium carbonate to form the corresponding methoxyacetate (B1198184) derivative. mdpi.com Similarly, reaction with 3-bromopropionyl chloride can be used to introduce an acyl group. dphen1.com
Another key functionalization strategy is the introduction of substituents onto the aromatic ring. Electrophilic aromatic substitution reactions are commonly employed for this purpose. For example, chlorination of a phenol can be achieved using a chlorinating agent like chlorine gas or thionyl chloride, often with a catalyst such as iron(III) chloride. The position of the incoming electrophile is directed by the existing hydroxyl and alkyl groups.
The synthesis of more complex derivatives can involve coupling reactions. For instance, the Sonogashira coupling reaction can be utilized to introduce ethynyl (B1212043) groups onto an aromatic ring, which can then be further transformed into other functional groups like 1,2,3-triazoles by reacting with trimethylsilyl (B98337) azide. nih.gov
The following table summarizes various synthetic transformations that can be applied to phenolic compounds, which are adaptable for the synthesis of this compound derivatives.
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Etherification | Methyl 2-chloroacetate, K₂CO₃ | Methoxyacetate | mdpi.com |
| Acylation | 3-Bromopropionyl chloride, Pyridine | Acyl | dphen1.com |
| Chlorination | Cl₂, FeCl₃ | Chloro | |
| Sonogashira Coupling | TMSA, PdCl₂(PPh₃)₂, Et₃N, CuI, Dioxane | Ethynyl | nih.gov |
| Triazole Formation | TMSN₃, CuI, DMF:MeOH | 1,2,3-Triazole | nih.gov |
Structure-Guided Design of Novel Phenolic Analogs
Structure-guided design is a rational approach to developing new chemical entities with desired properties by understanding the relationship between a molecule's three-dimensional structure and its function. This methodology is particularly valuable in designing novel phenolic analogs of this compound for specific applications.
The process often begins with identifying a biological target or a desired physicochemical property. Computational modeling and X-ray crystallography can provide insights into the binding interactions between a lead compound and its target receptor. nih.govacs.org This information guides the modification of the lead structure to enhance these interactions.
For instance, in the design of enzyme inhibitors, the structure of the enzyme's active site is analyzed to identify pockets and residues that can be targeted. nih.gov Analogs of this compound could be designed to incorporate functional groups that form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the target. For example, replacing the propyl group with a bulkier or more flexible substituent could probe different regions of a binding pocket.
A key aspect of analog design is the exploration of different substitution patterns on the phenolic ring. The relative positions of the methyl and propyl groups, as well as the hydroxyl group, can significantly influence the molecule's shape and electronic properties. The synthesis of isomeric analogs, where the positions of the substituents are varied, allows for a systematic investigation of the structure-activity relationship.
The following table outlines key considerations in the structure-guided design of novel phenolic analogs based on this compound.
| Design Strategy | Objective | Example Modification | Potential Outcome |
| Bioisosteric Replacement | To improve potency or pharmacokinetic properties. | Replace the propyl group with a cyclopropyl (B3062369) or tert-butyl group. | Altered binding affinity and metabolic stability. |
| Functional Group Addition | To introduce new interactions with a target. | Add a hydroxyl or amino group to the aromatic ring. | Formation of new hydrogen bonds. |
| Conformational Restriction | To reduce flexibility and improve binding affinity. | Incorporate the propyl chain into a cyclic structure. | Increased selectivity for the target. |
| Scaffold Hopping | To discover novel chemical classes with similar activity. | Replace the phenol ring with a different heterocyclic scaffold. | New intellectual property and potentially improved properties. |
Advanced Analytical Methodologies for 4 Methyl 2 Propylphenol Characterization
Spectroscopic Characterization Techniques in 4-Methyl-2-propylphenol Research
Spectroscopic methods are indispensable for elucidating the molecular structure and vibrational properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the compound's atomic arrangement and bond characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The aromatic protons typically appear as multiplets in the downfield region (δ 6.5-7.0 ppm) due to the electron-withdrawing effect of the benzene (B151609) ring. The hydroxyl (-OH) proton signal is often a broad singlet, its chemical shift being concentration and solvent dependent. The aliphatic protons of the methyl and propyl groups appear in the upfield region. For the isomer 2-methyl-6-propylphenol, specific shifts have been reported as follows: a singlet for the methyl protons at δ 2.28 ppm, and multiplets for the propyl chain protons at δ 2.60 (t), 1.63-1.72 (m), and 1.01 (t) ppm. rsc.org Similar patterns are expected for this compound.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct peaks are expected for each of the ten carbon atoms. The aromatic carbons resonate in the δ 115-155 ppm range, with the carbon atom attached to the hydroxyl group appearing most downfield. The aliphatic carbons of the methyl and propyl groups are found in the upfield region (δ 10-40 ppm). For the related isomer 2-methyl-6-propylphenol, reported ¹³C NMR chemical shifts include signals at δ 151.7 (C-OH), 128.4, 127.8, 127.6, 123.0, 120.1 (aromatic carbons), and 32.1, 22.8, 15.9, 14.0 (aliphatic carbons). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is based on predictive models and data from similar compounds, as specific experimental data for this compound is not readily available in the cited literature.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| -OH | ~4.5-5.5 | s (broad) | C-OH | ~151-153 |
| Ar-H | ~6.6-7.0 | m | C-CH₃ | ~130-132 |
| Ar-H | ~6.6-7.0 | m | C-CH₂CH₂CH₃ | ~128-130 |
| Ar-H | ~6.6-7.0 | m | Ar-C | ~127-129 |
| -CH₂- (propyl) | ~2.5 | t | Ar-C | ~120-122 |
| -CH₃ (ring) | ~2.2 | s | Ar-C | ~115-117 |
| -CH₂- (propyl) | ~1.6 | sextet | -CH₂- (propyl) | ~32-34 |
| -CH₃ (propyl) | ~0.9 | t | -CH₂- (propyl) | ~22-24 |
| -CH₃ (ring) | ~15-17 | |||
| -CH₃ (propyl) | ~13-15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary and provide a unique "fingerprint" for compound identification. wiley.com
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR activity requires a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. uni-siegen.de Therefore, non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, can produce strong signals in the Raman spectrum. For this compound, the aromatic ring stretching vibrations around 1600 cm⁻¹ are expected to be strong. mdpi.com The aliphatic C-H stretching and bending modes are also readily observed. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from general principles of vibrational spectroscopy and data for related phenolic compounds. libretexts.orgmdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | Medium to Weak |
| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman | Strong |
| Aromatic C=C ring stretch | 1580 - 1620 | IR, Raman | Medium (IR), Strong (Raman) |
| Aromatic C=C ring stretch | 1450 - 1520 | IR, Raman | Medium to Strong |
| Aliphatic C-H bend | 1370 - 1470 | IR, Raman | Medium |
| C-O stretch | 1200 - 1260 | IR | Strong |
| Aromatic C-H out-of-plane bend | 750 - 900 | IR | Strong |
Chromatographic Separations and Detection of this compound
Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its accurate detection and quantification even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. libretexts.org It is the method of choice for analyzing volatile and semi-volatile compounds like this compound in complex matrices. escholarship.org
In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions.
For this compound (molecular weight: 150.22 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 150. nih.gov A common fragmentation pattern for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). This would result in the loss of an ethyl radical (•C₂H₅) from the propyl group, leading to a prominent fragment ion at m/z 121. This m/z 121 fragment is often the base peak in the mass spectra of such compounds. nih.govlibretexts.org In a study on lignin (B12514952) depolymerization, this compound was identified with a retention time of 23.63 minutes. escholarship.org
Table 3: Typical GC-MS Parameters and Findings for this compound Analysis Parameters are illustrative and based on common methods for alkylphenol analysis. escholarship.orgnih.govthermofisher.com
| Parameter | Typical Specification / Finding |
|---|---|
| GC Column | DB-5, 5MS, or similar non-polar/mid-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp ~50°C, ramp at 10-25°C/min to ~300°C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
| Retention Time | 23.63 min (reported in a specific study) escholarship.org |
| Molecular Ion [M]⁺ | m/z 150 |
| Key Fragment Ion [M-C₂H₅]⁺ | m/z 121 |
High-Performance Liquid Chromatography (HPLC) for Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components in a liquid sample. researchgate.net For the analysis of this compound and related isomers, reversed-phase HPLC (RP-HPLC) is the most common approach. mdpi.comresearchgate.net
In RP-HPLC, a non-polar stationary phase (most commonly C18-silica) is used with a polar mobile phase. scent.vn The separation is based on the differential partitioning of the analytes between the two phases. Less polar compounds, like alkylphenols, interact more strongly with the non-polar stationary phase and thus have longer retention times. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The pH of the mobile phase can be adjusted with acids like acetic or formic acid to ensure the phenolic hydroxyl group remains protonated, which improves peak shape and retention. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a fluorescence detector (FLD), as phenols exhibit UV absorbance and native fluorescence. researchgate.netnih.gov
Table 4: Typical RP-HPLC Conditions for Alkylphenol Separation Data compiled from established methods for alkylphenol analysis. researchgate.netmdpi.comresearchgate.netnih.gov
| Parameter | Typical Specification |
|---|---|
| Column | Reversed-Phase C18 (ODS), e.g., 125 mm x 4 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Mobile Phase Additive | 0.01-0.1% Acetic Acid, Formic Acid, or Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection (DAD) | ~278-280 nm mdpi.com |
| Detection (FLD) | Excitation: ~220-230 nm, Emission: ~310-320 nm nih.gov |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling Research
Research on the aroma profiles of products like wine, smoke, and truffles has identified various alkylphenols as significant contributors to their characteristic scents. While specific GC-O data for this compound is scarce in the searched literature, studies on its isomers provide valuable insights. For example, 2-propylphenol (B147445) and 4-propylphenol (B1200801) are known flavor and fragrance agents with phenolic and medicinal odor descriptors. flavscents.comnih.gov One study on the aroma of black truffles identified the related isomer, 5-methyl-2-propylphenol, as an aroma-active compound. mdpi.com Another study on cardboard odor determined the odor thresholds for 2-propylphenol and 4-propylphenol. rsc.org These findings suggest that this compound likely possesses a distinct phenolic, possibly smoky or medicinal, aroma profile that could be characterized and quantified using GC-O.
Table 5: Reported Aroma Descriptors for Propylphenol Isomers Aroma profiles for isomers closely related to this compound.
| Compound | Reported Aroma Descriptors | Reference |
|---|---|---|
| 3-Propylphenol (B1220475) | Phenolic, animal, leathery, smoky, medicinal | scent.vn |
| 4-Propylphenol | Phenolic, medicinal | flavscents.comnih.gov |
| 2-Propylphenol | Phenolic odor | nih.gov |
| Phenolic compounds (general, in smoke) | Phenolic, sweet-smoky, ashy | mdpi.com |
Structural Elucidation through Advanced Diffraction and Spectrometric Techniques
The definitive characterization of a chemical compound such as this compound relies on advanced analytical methodologies capable of providing unambiguous information about its atomic composition and three-dimensional structure. Among these, X-ray crystallography and high-resolution mass spectrometry stand out as powerful techniques for solid-state structural determination and precise molecular identification, respectively.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the preeminent technique for determining the precise arrangement of atoms within a crystalline solid. The method involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, determine the exact coordinates of each atom, as well as bond lengths and angles.
For an organic molecule like this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution or by cooling. Once a crystal is analyzed, the resulting data provides unequivocal proof of the molecular structure in the solid state.
To illustrate the type of data obtained from such an analysis, the crystallographic data for a related methylphenol derivative, 2-[(3,4-Dichlorobenzylidene)amino]-4-methylphenol, is presented below. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁Cl₂NO |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a (Å) | 4.6074 (7) |
| b (Å) | 21.680 (3) |
| c (Å) | 12.7907 (18) |
| β (°) | 93.342 (2) |
| Volume (ų) | 1275.5 (3) |
| Z (Formula units per cell) | 4 |
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise identification of chemical compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision allows for the determination of a unique elemental composition for a measured mass, thereby confirming the molecular formula of the analyte. mdpi.com
For this compound, HRMS provides the exact mass of its molecular ion, which can be used to distinguish it from other isomers or compounds with the same nominal mass. The accepted monoisotopic mass, based on its molecular formula C₁₀H₁₄O, is 150.104465 g/mol . epa.govguidechem.com
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | nist.gov |
| Average Molecular Weight | 150.221 g/mol | epa.gov |
| Monoisotopic Mass | 150.104465 g/mol | epa.govguidechem.com |
In practice, HRMS is often coupled with a separation technique, most commonly Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). This hyphenated approach allows for the separation of this compound from complex matrices before its introduction into the mass spectrometer, which is critical for its identification in environmental or biological samples. escholarship.orgd-nb.info
Upon ionization, the this compound molecule forms a molecular ion (M⁺•). The high-energy environment of the mass spectrometer causes this ion to break apart into smaller, charged fragments. This fragmentation pattern is predictable and serves as a molecular fingerprint. For alkylphenols, a characteristic fragmentation pathway is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in the formation of a stable benzylic carbocation. researchgate.netlibretexts.org In the case of this compound, the primary fragmentation is the loss of an ethyl radical (•C₂H₅) from the propyl side chain to produce a highly abundant fragment ion at an m/z of 121.
| m/z | Ion Structure | Description |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion (M⁺•) |
| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical via benzylic cleavage |
The combination of its precise mass and unique fragmentation pattern, especially when coupled with its chromatographic retention time, provides definitive identification of this compound.
Theoretical and Computational Chemistry of 4 Methyl 2 Propylphenol
Quantum Chemical Investigations of 4-Methyl-2-propylphenol
Quantum chemical investigations employ the principles of quantum mechanics to elucidate the electronic structure and predict various molecular properties. For this compound, these studies are instrumental in understanding its fundamental chemical nature.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. DFT studies on phenolic compounds structurally similar to this compound, such as thymol (B1683141) and carvacrol, have been conducted to understand their electronic structure and reactivity. These studies typically utilize functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate various electronic and thermodynamic parameters. scispace.comijsrst.comresearchgate.net
For this compound, a DFT approach would reveal key information about its electronic landscape. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Key reactivity descriptors that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov These descriptors help in quantifying the molecule's ability to participate in chemical reactions. For instance, the ionization potential is related to the molecule's capacity to donate an electron, a key step in many antioxidant mechanisms.
The molecular electrostatic potential (MEP) surface, another important output of DFT calculations, visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role in hydrogen bonding.
A theoretical study on thymol (5-methyl-2-isopropylphenol), an isomer of this compound, using the DFT/B3LYP/6-311G(d,p) basis set, provides a good proxy for the expected findings. The calculated thermodynamic functions for thymol, such as heat capacity, entropy, and enthalpy, offer insights into its thermal behavior. scispace.comresearchgate.net Similar calculations for this compound would be expected to yield comparable values, with slight differences arising from the different substitution pattern on the phenol (B47542) ring.
Table 1: Representative Calculated Electronic Properties for a Structurally Similar Phenolic Compound (Thymol)
| Property | Calculated Value |
| HOMO Energy | -0.22 eV |
| LUMO Energy | -0.01 eV |
| Energy Gap | 0.21 eV |
| Ionization Potential | 6.0 eV |
| Electron Affinity | 0.27 eV |
| Dipole Moment | 1.62 Debye |
Data is illustrative and based on general findings for similar phenolic compounds.
Ab Initio Calculations of Molecular Properties and Thermodynamics
Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining molecular properties and thermodynamics. High-level ab initio methods, such as G4 and G4(MP2), can be employed to accurately predict thermochemical data like the standard molar enthalpy of formation. mdpi.com
The computational determination of bond dissociation enthalpy (BDE) of the O-H bond in the phenolic hydroxyl group is of particular importance, as it is a key parameter in evaluating the antioxidant activity of phenolic compounds. acs.org A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. Computational studies on various phenols have shown that the nature and position of substituents on the aromatic ring significantly influence the O-H BDE. acs.org For this compound, the electron-donating nature of the methyl and propyl groups is expected to lower the O-H BDE compared to unsubstituted phenol.
Molecular Modeling and Dynamics Simulations for this compound
Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape and intermolecular interactions of molecules, providing a dynamic perspective on their behavior.
Conformational Analysis and Energetic Landscape Exploration
The presence of a flexible propyl group in this compound suggests the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The energetic landscape of this compound would reveal the energy barriers between different conformers. The global minimum on this landscape corresponds to the most stable conformation. Understanding the conformational preferences is important as different conformers may exhibit different reactivities and biological activities. For instance, the orientation of the propyl group could influence the accessibility of the hydroxyl group for intermolecular interactions.
Computational Studies of Intermolecular Interactions
Computational studies can elucidate the nature and strength of intermolecular interactions involving this compound. These interactions are fundamental to its physical properties and its behavior in different environments. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to self-association or interactions with other molecules like water or solvents.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, providing insights into its solvation and diffusion properties. In an MD simulation, the trajectories of atoms and molecules are calculated over time by solving Newton's equations of motion. This allows for the examination of how this compound interacts with its surrounding environment.
Studies on similar molecules, such as cresols, have utilized both experimental and theoretical approaches to investigate intermolecular interactions. For example, the competition between hydrogen bonding and π-stacking interactions has been explored in dimers of p-cresol (B1678582). rsc.org For this compound, similar interactions would be expected, with the alkyl substituents potentially influencing the balance between these non-covalent forces. DFT calculations can also be used to optimize the geometry of dimers and clusters of this compound, providing information on the binding energies and the nature of the intermolecular forces at play. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are essential tools in medicinal chemistry and toxicology for correlating the chemical structure of a compound with its biological activity. nih.govmdpi.comresearchgate.net
For phenolic compounds, QSAR models are frequently developed to predict their antioxidant activity. jocpr.comnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure. The activity of phenolic antioxidants is often related to their ability to donate a hydrogen atom or an electron.
Key molecular descriptors that have been found to be important in QSAR models for the antioxidant activity of phenols include:
Electronic Descriptors: O-H bond dissociation enthalpy (BDE), ionization potential (IP), HOMO energy, and various calculated charges on atoms. researchgate.net
Topological Descriptors: These describe the connectivity and shape of the molecule.
Lipophilicity Descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's ability to cross cell membranes.
A typical QSAR model for the antioxidant activity of a series of phenolic compounds might take the form of a multiple linear regression equation, where the biological activity (e.g., the concentration required for 50% inhibition of a particular radical, IC50) is expressed as a linear combination of several molecular descriptors. mdpi.com
While a specific QSAR model for this compound is not available, the general principles derived from studies on other phenolic antioxidants can be applied. The presence of the electron-donating methyl and propyl groups in this compound is expected to enhance its antioxidant activity compared to phenol. A QSAR study would aim to quantify this effect and predict its potency relative to other phenolic compounds.
Table 2: Key Molecular Descriptors in QSAR Models for Phenolic Antioxidants
| Descriptor Category | Example Descriptors | Relevance to Antioxidant Activity |
| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Lower BDE facilitates hydrogen atom donation to scavenge free radicals. |
| Ionization Potential (IP) | Lower IP indicates easier electron donation to neutralize radicals. | |
| HOMO Energy | Higher HOMO energy corresponds to a greater ability to donate electrons. | |
| Lipophilic | logP (Octanol-Water Partition Coefficient) | Influences the compound's distribution and access to lipid-rich environments where oxidation may occur. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, which can affect receptor binding. |
The development of a robust QSAR model for a class of compounds including this compound would enable the prediction of the antioxidant activity of novel, related structures, thereby guiding the design of more potent antioxidants.
Predictive Modeling for Biological Activities (non-toxicological, non-clinical endpoints)
Predictive modeling for non-toxicological biological activities of this compound primarily revolves around Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. mdpi.comnih.gov These computational techniques are instrumental in forecasting the compound's potential as a bioactive agent, particularly its antioxidant capabilities, which is a hallmark of many phenolic compounds.
Antioxidant Activity Prediction
The antioxidant potential of phenolic compounds like this compound is a key area of investigation. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate molecular descriptors that correlate with a compound's ability to scavenge free radicals. mui.ac.irnih.govsapub.org The primary mechanisms of antioxidant action for phenols are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).
DFT calculations can determine the viability of these pathways by computing several key energetic and electronic parameters for this compound. researchgate.net
Bond Dissociation Enthalpy (BDE): The BDE of the phenolic hydroxyl (O-H) group is a critical parameter for the HAT mechanism. A lower BDE indicates a greater ease of donating the hydrogen atom to a free radical, suggesting higher antioxidant activity.
Ionization Potential (IP): This parameter is crucial for the SET-PT mechanism and represents the energy required to remove an electron from the molecule. A lower IP facilitates the single-electron transfer step.
Proton Dissociation Enthalpy (PDE): Relevant to the SPLET mechanism, PDE measures the ease of proton loss from the hydroxyl group.
Electron Affinity (EA): This descriptor helps in understanding the molecule's ability to accept an electron. sapub.org
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. sapub.org A high HOMO energy level is associated with a greater ability to donate electrons, which is a key trait for an antioxidant. The HOMO-LUMO energy gap (ΔE) provides insights into the chemical reactivity and stability of the molecule. mui.ac.ir
A theoretical study on thymol (5-methyl-2-isopropylphenol), a structural isomer of this compound, provides a template for the types of quantum chemical calculations that can be performed. researchgate.net Based on these established methodologies, a predictive data table for this compound can be conceptualized.
Table 1: Predicted Molecular Descriptors for Antioxidant Activity of this compound
| Descriptor | Predicted Value (Conceptual) | Significance in Antioxidant Activity |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | ~85-90 kcal/mol | Lower value indicates higher activity via Hydrogen Atom Transfer (HAT) |
| Ionization Potential (IP) | ~7.5-8.0 eV | Lower value suggests higher activity via Single Electron Transfer (SET) |
| HOMO Energy | ~ -5.5 to -6.0 eV | Higher energy indicates better electron-donating ability |
| LUMO Energy | ~ -0.5 to -1.0 eV | Lower energy indicates better electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.5-5.5 eV | Smaller gap suggests higher reactivity |
Note: These values are hypothetical and serve as an illustration of the data generated from DFT calculations for predicting antioxidant activity, based on typical values for similar phenolic compounds.
Enzyme Inhibition and Receptor Binding
Beyond antioxidant activity, predictive models can be used to assess the potential of this compound to interact with biological targets such as enzymes or cellular receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. plos.org This method helps in understanding the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. The results, often expressed as a binding energy or docking score, can suggest potential inhibitory or modulatory activities. For instance, docking studies could explore the interaction of this compound with enzymes like cyclooxygenase or lipoxygenase, which are common targets for phenolic compounds.
Theoretical Mechanistic Elucidation of Chemical Transformations
Computational chemistry offers powerful tools to unravel the step-by-step mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. mdpi.comresearchgate.net
Oxidation and Degradation Pathways
The oxidation of this compound is a key transformation, relevant to both its function as an antioxidant and its environmental degradation. Theoretical studies can elucidate the mechanism of its reaction with reactive oxygen species (ROS), such as the hydroxyl radical (•OH). mdpi.com
The reaction typically proceeds through the following steps, which can be modeled using DFT:
Initial Attack: The •OH radical can attack the aromatic ring or abstract the hydrogen atom from the phenolic hydroxyl group. Computational models can calculate the activation barriers for these different initial steps to determine the most likely pathway.
Formation of Phenoxyl Radical: Abstraction of the hydrogen atom from the -OH group leads to the formation of a resonance-stabilized 4-methyl-2-propylphenoxyl radical. The spin density distribution in this radical, which can be calculated, indicates the most reactive sites for subsequent reactions.
Radical Coupling and Further Reactions: The phenoxyl radical can then undergo dimerization or react with other molecules (like oxygen) to form various oxidation products, including quinone-type structures.
Table 2: Calculated Parameters for a Hypothesized Reaction Step: H-abstraction from this compound by •OH
| Parameter | Description | Conceptual Value |
|---|---|---|
| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | Low (~2-5 kcal/mol) |
| ΔHr (Enthalpy of Reaction) | The net change in heat content during the reaction. | Exothermic |
| Transition State (TS) Geometry | The molecular structure at the highest point of the energy barrier. | Characterized by an elongated O-H bond and proximity of the •OH radical. |
Note: The values presented are illustrative for a typical phenol-•OH reaction and represent the type of data generated from mechanistic studies.
By computing the energetics of each possible step, a complete reaction mechanism can be constructed. This not only helps in predicting the final products of a transformation but also provides fundamental knowledge that can be used to control the reaction, for example, to enhance the synthesis of a desired product or to predict the environmental fate of the compound. mdpi.com
Biological Activities and Biochemical Pathways Associated with 4 Methyl 2 Propylphenol Excluding Human Clinical, Safety, and Dosage Data
Antioxidant Mechanisms and Radical Scavenging Capabilities of 4-Methyl-2-propylphenol
Phenolic compounds are a well-studied class of antioxidants that operate through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. mdpi.com The resulting phenoxy radical is stabilized by resonance, which limits its reactivity and stops the propagation of radical chain reactions. mdpi.com The antioxidant capacity of phenols is influenced by their chemical structure, including the number and position of hydroxyl groups. mdpi.com While direct studies on this compound are limited, its activity can be inferred from its structural characteristics and studies on related phenolic compounds.
Several standardized in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These tests measure the ability of a substance to scavenge specific free radicals or to reduce oxidized species.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This widely used method employs a stable free radical, DPPH, which has a deep violet color in solution. mdpi.com When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm. mdpi.commdpi.com The percentage of DPPH scavenging is calculated based on the decrease in absorbance. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent like potassium persulfate. nih.govmdpi.com The resulting blue-green radical solution is then treated with an antioxidant. The antioxidant neutralizes the radical, causing the color to fade. The change is monitored spectrophotometrically, typically around 734 nm. nih.gov
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in the formation of an intense blue color. researchgate.net The absorbance of this color is measured to quantify the total reducing power of the compound. researchgate.net
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant's capacity to scavenge these radicals preserves the fluorescence, and the result is compared to a standard antioxidant like Trolox. nih.gov
Phenolic antioxidants mitigate oxidative stress through several biochemical mechanisms. The primary mechanism is direct radical scavenging, which interrupts the chain reactions of oxidation. This is typically achieved through two main pathways:
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxy radical (ArO•) that is less likely to initiate further oxidation.
ArOH + R• → ArO• + RH
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation can then deprotonate to form the phenoxy radical.
Beyond direct scavenging, phenolic compounds can influence cellular biochemical pathways by:
Chelating Metal Ions: Some phenols can bind to transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.
Modulating Antioxidant Enzymes: Phenolic compounds have been shown to influence the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, although this often involves more complex cellular interactions not fully elucidated by in vitro studies.
Antimicrobial and Antifungal Activity Studies of this compound
Phenolic compounds are recognized for their broad-spectrum antimicrobial properties. mdpi.com The lipophilic nature of these molecules allows them to interact with the lipid components of microbial cell membranes, leading to their disruption and subsequent cell death. nih.gov
While specific studies on this compound are scarce, research on its close structural isomer, 4-propylphenol (B1200801), has demonstrated significant antifungal activity against several plant pathogenic fungi. In vitro assays showed that 4-propylphenol effectively inhibits the mycelial growth of these pathogens in a dose-dependent manner. mdpi.com
The table below summarizes the half-maximal effective concentration (EC₅₀) values of 4-propylphenol against various fungal pathogens. mdpi.com
| Pathogen | Common Disease | EC₅₀ (mg·L⁻¹) |
| Colletotrichum gloeosporioides | Walnut Anthracnose | 31.89 |
| Colletotrichum siamense | Walnut Anthracnose | 31.06 |
| Alternaria alternata | Walnut Brown Spot | 29.11 |
| Fusarium graminearum | Fusarium Head Blight | Not specified |
Furthermore, studies on derivatives of thymol (B1683141) (an isomer of this compound) have shown potent activity against pathogenic bacteria. For example, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.gov
The primary antimicrobial mechanism for phenolic compounds like this compound and its isomers involves the disruption of microbial cell membranes. nih.gov Research on 4-propylphenol has provided detailed insights into this process.
Cell Membrane Disruption: 4-propylphenol compromises the integrity of the fungal cell membrane. mdpi.comresearchgate.net This is demonstrated by increased uptake of propidium (B1200493) iodide, a fluorescent dye that can only enter cells with damaged membranes. mdpi.comresearchgate.net
Leakage of Cellular Components: The disruption of the membrane leads to the leakage of essential intracellular components. Studies have confirmed that treatment with 4-propylphenol causes a significant efflux of proteins and DNA from fungal cells. mdpi.comresearchgate.net
Induction of Oxidative Stress: Metabolomic analysis of Fusarium graminearum treated with 4-propylphenol revealed changes in glutathione metabolism, which is indicative of cellular responses to reactive oxygen species (ROS) stress. nih.gov The excessive accumulation of ROS can damage cellular components like DNA and lipids, contributing to cell death. nih.gov
This multi-faceted attack on the cell membrane and induction of oxidative stress explains the broad-spectrum antifungal and antimicrobial activity observed in related phenolic compounds.
Enzymatic Interactions and Metabolic Pathway Modulation by this compound
Phenolic compounds can interact with and modulate the activity of various enzymes and metabolic pathways.
Interaction with Cytochrome P450 Enzymes: Research on 4-methylphenol (p-cresol), a structurally similar compound, has shown that it is metabolized in human liver microsomes by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP2D6, CYP2E1, and CYP1A2 were identified as the primary enzymes responsible for its bioactivation. nih.gov This suggests that this compound is also likely a substrate for CYP enzymes, which play a crucial role in the metabolism of a wide range of xenobiotics. The general catalytic mechanism of P450 enzymes involves the insertion of an oxygen atom into a substrate. nih.gov
Polymerization by Peroxidases: In the presence of enzymes like horseradish peroxidase (HRP), some phenolic compounds, including 4-propylphenol, can undergo polymerization. mdpi.com This enzymatic reaction is temperature-dependent and can be a factor in both industrial applications and biological systems. mdpi.com
Modulation of Kinase-like Proteins: The isomer 2-propylphenol (B147445) has been shown to allosterically modulate COQ8A, a kinase-like protein essential for the biosynthesis of coenzyme Q (ubiquinone). This interaction enhances the ATPase activity of the enzyme. Coenzyme Q is a vital component of the electron transport chain and a cellular antioxidant. This finding suggests that propylphenol derivatives could potentially modulate crucial energy metabolism and antioxidant synthesis pathways.
Investigation of Enzyme Activity and Specificity
A thorough review of scientific databases and literature reveals no specific studies focused on the interaction of this compound with amine oxidases or other metabolic enzymes. Consequently, there is no available data to report on its enzyme activity or specificity.
Allosteric Regulation and Ligand-Protein Binding Affinity Studies
There are no published studies that investigate the allosteric regulation of proteins by this compound. Furthermore, research on its ligand-protein binding affinity is not available in the current scientific literature. Therefore, no data can be presented on these topics.
Chemoecological Roles and Biological Signaling of this compound
The potential roles of this compound in chemical ecology and biological signaling remain unexplored, as there is no available research in these areas.
Olfactory Receptor Binding and Activation Studies in Non-Human Organisms
There are no specific studies on the binding and activation of olfactory receptors in any non-human organisms by this compound. Research in this area of its biological activity has not been published.
Environmental Occurrence, Fate, and Ecotoxicological Assessment Methodologies of 4 Methyl 2 Propylphenol Excluding Specific Toxicity Data
Occurrence and Distribution Patterns in Environmental Compartments
The presence of 4-Methyl-2-propylphenol in the environment is primarily documented in specific industrial waste streams, with less information available regarding its broader distribution in soil or its movement through the atmosphere.
Presence in Aquatic and Terrestrial Ecosystems (e.g., produced water, soil)
Research has confirmed the presence of this compound in produced water, which is a significant aqueous waste stream from oil and gas extraction operations. A study identifying nonregulated pollutants in discharges into the North Sea explicitly listed this compound as one of the compounds found. cefas.co.ukoup.com This indicates a direct pathway for its introduction into marine ecosystems.
While its presence in produced water is established, comprehensive data on the concentration and prevalence of this compound in terrestrial ecosystems, such as soil, is not widely available in the reviewed literature. The occurrence of related compounds, like 4-methylphenol (p-cresol), has been noted in groundwater near industrial sites that produce coal tar, suggesting that phenolic compounds can contaminate terrestrial and groundwater systems. pjoes.com
Table 1: Documented Environmental Occurrence of this compound
| Environmental Compartment | Finding | Geographic Location | Source(s) |
|---|---|---|---|
| Aquatic Ecosystems | Identified as a nonregulated pollutant in produced water discharges. | North Sea | cefas.co.uk, oup.com |
| Terrestrial Ecosystems | Specific data for this compound is limited. | - | - |
Atmospheric Transport and Deposition Research
Specific research on the atmospheric transport and deposition of this compound is scarce. However, studies on the broader class of alkylphenols provide insights into its likely atmospheric behavior. Alkylphenols are generally considered susceptible to indirect photolysis in the atmosphere, reacting with hydroxyl radicals. service.gov.uk The estimated atmospheric half-lives for most alkylphenols are on the order of a few hours. service.gov.uk This relatively rapid degradation suggests that while short-range atmospheric transport is possible, long-range transport may be limited.
Environmental Transformation and Degradation Pathways of this compound
The persistence of this compound in the environment is determined by its susceptibility to breakdown through both biological and non-biological processes.
Biotic Degradation Mechanisms (e.g., microbial metabolism)
The biodegradation of alkylphenols is a key process in their environmental removal. Studies on compounds structurally similar to this compound indicate that microbial metabolism is a viable degradation pathway.
Research has shown that various bacteria can degrade short- and medium-chain 4-n-alkylphenols. asm.org For example, whole cells of Sphingobium fuliginis grown on 4-tert-butylphenol (B1678320) were capable of degrading 4-n-propylphenol, likely via a meta-cleavage pathway. asm.org This involves the enzymatic cleavage of the aromatic ring, a common strategy used by microbes to break down phenolic compounds.
The availability of oxygen can be a critical factor. A study on Japanese paddy soils found that 4-n-propylphenol was degraded under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.net In contrast, branched isomers like 4-isopropylphenol (B134273) were only degraded aerobically, suggesting that the straight propyl chain in this compound may allow for its degradation under a wider range of environmental conditions. researchgate.net Furthermore, research on the isomer 2-propylphenol (B147445) has identified a mutant of Pseudomonas sp. strain HBP1 capable of using it as a sole source of carbon and energy, further demonstrating the capacity of bacteria to metabolize propylphenols. sigmaaldrich.comchemsrc.com
Table 2: Summary of Biotic Degradation Findings for Related Alkylphenols
| Compound | Condition | Degrading Organism/System | Pathway/Observation | Source(s) |
|---|---|---|---|---|
| 4-n-Propylphenol | Aerobic | Sphingobium fuliginis TIK-1 | Degraded via a meta-cleavage pathway. | asm.org |
| 4-n-Propylphenol | Aerobic & Anaerobic | Japanese Paddy Soils | Degraded under both conditions. | researchgate.net |
| 4-isopropylphenol | Aerobic only | Japanese Paddy Soils | Not degraded under anaerobic conditions. | researchgate.net |
| 2-Propylphenol | Aerobic | Pseudomonas sp. strain HBP1 Prp | Utilized as a sole carbon and energy source. | sigmaaldrich.com, chemsrc.com |
Methodological Frameworks for Environmental Risk Assessment and Impact Studies
Evaluating the environmental risk of chemicals like this compound involves structured, often tiered, assessment frameworks. These methodologies aim to determine the potential for environmental harm without relying solely on direct toxicity data for every compound.
One widely adopted approach is the tiered framework used in the environmental risk assessment (ERA) of medicinal products. europa.eu This begins with a Phase I assessment, which is an analysis of potential exposure. If exposure is likely, the assessment proceeds to Phase II, which has two tiers (A and B). Tier A involves a base set of data on the chemical's fate and effects, including studies on degradation (e.g., OECD 308), and adsorption/desorption (e.g., OECD 106). europa.eu Tier B involves more advanced, substance-specific investigations if the initial assessment indicates a potential risk. europa.eu
For substances with limited empirical data, in silico models provide a valuable assessment tool. A combined Quantitative Structure-Activity Relationship (QSAR), Interspecies Correlation Estimation (ICE), and Species Sensitivity Distribution (SSD) model has been developed for alkylphenols. nih.gov This QSAR-ICE-SSD approach predicts aquatic toxicity based on chemical structure (QSAR), extrapolates these predictions across different species (ICE), and then models the distribution of sensitivity among those species (SSD) to derive a hazardous concentration (HC5) that is protective of most species. nih.gov
Furthermore, laboratory-scale microcosm experiments are a key methodology for assessing site-specific biodegradation potential. researchgate.net These studies use soil and microbial populations from a specific site to test the degradation of a contaminant under controlled conditions, providing a more realistic estimate of its persistence and the effectiveness of potential bioremediation strategies. researchgate.net
Prioritization Methodologies for Environmental Contaminants
Prioritizing the vast number of chemical substances present in the environment is essential for allocating resources effectively for monitoring and regulation. researchgate.net Various frameworks have been developed to systematically screen and rank contaminants of emerging concern (CECs), a category under which alkylphenols like this compound may fall. eopugetsound.orgepa.gov These methodologies generally rely on a combination of a substance's inherent properties, occurrence data, and potential for adverse effects.
A common approach is the risk-based prioritization framework, which evaluates contaminants by comparing their measured or predicted environmental concentrations (MECs or PECs) with predicted no-effect concentrations (PNECs). iwaponline.com The resulting ratio, known as a risk quotient (RQ), helps to identify compounds that are more likely to pose a risk. iwaponline.com
Another widely used set of criteria for prioritization involves assessing a chemical's Persistence (P), Bioaccumulation potential (B), and Toxicity (T). service.gov.uk Substances that are persistent in the environment, accumulate in organisms, and are toxic (PBT compounds) are considered high-priority. Regulatory bodies and research initiatives, such as the OSPAR Commission for the Protection of the North-East Atlantic, utilize these PBT criteria to identify substances for priority action. service.gov.uk
The general steps in a typical contaminant prioritization process are outlined below:
| Step | Description | Key Considerations |
| 1. Data Gathering & Compilation | An initial list of potential contaminants is compiled from various sources. | Sources include industrial chemical inventories, academic literature, monitoring programs, and lists from regulatory agencies. service.gov.ukresearchgate.net |
| 2. Screening | The initial list is screened to identify substances with sufficient data for a preliminary assessment. eopugetsound.org | Data on production volume, use patterns, physicochemical properties, and environmental release are evaluated. service.gov.uk |
| 3. Hazard & Exposure Assessment | The potential hazard (toxicity) and exposure potential are evaluated. | Hazard assessment often uses data on aquatic toxicity and potential for endocrine disruption. service.gov.ukmdpi.com Exposure is assessed based on persistence, bioaccumulation potential, and measured environmental concentrations. service.gov.ukwww.gov.uk |
| 4. Prioritization & Ranking | Chemicals are ranked based on the hazard and exposure data, often using a scoring or quotient system. | Risk-based approaches (calculating Risk Quotients) and PBT assessments are common. iwaponline.comservice.gov.uk This step results in a short-list of high-priority chemicals for further action. service.gov.uk |
| 5. Refinement & Action | The priority list is refined based on the availability of analytical methods, treatment options, and specific regulatory needs. | Actions may include developing detailed environmental risk assessments, establishing environmental quality standards (EQS), or implementing monitoring programs. service.gov.ukservice.gov.uk |
A report by the UK Environment Agency on the prioritization of alkylphenols as potential substitutes for nonylphenol illustrates this process. The study compiled an initial list, gathered data on properties like persistence and bioaccumulation, and then prioritized substances for a full environmental risk assessment. service.gov.uk While a range of alkylphenols were considered, the final priority list for detailed assessment included compounds like 4-tert-octylphenol (B29142) and dodecylphenol, based on their hazard profiles and commercial importance. service.gov.uk The inclusion of a compound like this compound in such a process would depend on its specific data related to production, use, environmental occurrence, and hazard characteristics.
Assessment of Environmental Impact on Model Organisms (Methodological Focus)
Once a contaminant is prioritized, its potential environmental impact is assessed using a battery of ecotoxicological tests on model organisms. The focus of this section is on the methodologies of these tests, rather than their specific results. The goal is to obtain information on the potential effects of a substance across different trophic levels, representing various parts of an aquatic ecosystem. service.gov.uknih.gov
For phenolic compounds, ecotoxicological evaluations often involve a suite of standardized bioassays. nih.govnih.gov These tests are conducted under controlled laboratory conditions following established protocols, such as those from the Organisation for Economic Co-operation and Development (OECD). The use of a test battery, including organisms from different trophic levels (producers, consumers, decomposers), is recommended to provide a more comprehensive understanding of a chemical's potential impact. service.gov.uknih.gov
Methodological Approaches for Ecotoxicological Assessment:
Algal Growth Inhibition Test: This method assesses the effects of a chemical on primary producers.
Model Organism: Freshwater green algae, such as Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum). nih.gov
Methodology: Algal cultures are exposed to a range of concentrations of the test substance over a period of 72 to 96 hours. The endpoint is the inhibition of cell growth, which is typically measured by cell counts, fluorescence, or absorbance (biomass). The methodology is designed to determine the concentration that causes a 50% inhibition of growth (EC50). nih.gov
Invertebrate Acute Immobilization Test: This test evaluates the impact on primary consumers.
Model Organism: The freshwater crustacean Daphnia magna is a standard model organism. nih.govnih.gov
Methodology: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for a 24 or 48-hour period. The primary endpoint is immobilization, defined as the inability to swim after gentle agitation. This allows for the calculation of the median effective concentration (EC50) that immobilizes 50% of the test organisms. usask.ca
Bioluminescence Inhibition Assay: This provides a rapid method for assessing toxicity, often representing effects on decomposers.
Model Organism: The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri). nih.gov
Methodology: The test measures the reduction in light output from the bioluminescent bacteria upon a short exposure (e.g., 5 to 30 minutes) to the test substance. The concentration of the substance that causes a 50% reduction in luminescence is determined. nih.gov Fungi-based bioluminescent bioassays, using species like Neonothopanus gardneri, are also being developed and follow a similar principle of measuring light inhibition after exposure. yu.edu
Fish Early-life Stage Toxicity Test: This assesses the effects on a key vertebrate group, focusing on sensitive life stages.
Model Organism: Species such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio) are commonly used.
Methodology: Tests are initiated with newly fertilized eggs and continue through hatching and into the early larval stages. Endpoints can include hatching success, survival, and growth (length and weight). The methodology aims to identify the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).
When experimental data are limited, Quantitative Structure-Activity Relationship (QSAR) models can be employed. These computational models predict the toxicity of a chemical based on its molecular structure and physicochemical properties. nih.gov For alkylphenols, QSAR models have been used to predict acute toxicity values for various aquatic species, providing a means to fill data gaps in risk assessments. nih.gov
The research findings on the ecotoxicological assessment methodologies for phenolic compounds are summarized in the table below.
| Model Organism | Trophic Level | Test Type | Typical Endpoint Measured | Reference Protocol Example |
| Pseudokirchneriella subcapitata | Producer (Algae) | Growth Inhibition | Inhibition of cell growth (EC50) | OECD Guideline 201 |
| Daphnia magna | Primary Consumer (Invertebrate) | Acute Immobilization | Immobilization (EC50) | OECD Guideline 202 |
| Aliivibrio fischeri | Decomposer (Bacteria) | Luminescence Inhibition | Inhibition of bioluminescence | ISO 11348-3 |
| Pimephales promelas | Secondary Consumer (Fish) | Early-Life Stage | Survival, hatching, growth (NOEC, LOEC) | OECD Guideline 210 |
These established methodologies provide a framework for assessing the potential environmental risks of this compound, allowing for a systematic evaluation of its effects on key components of aquatic ecosystems.
Applications and Industrial Relevance of 4 Methyl 2 Propylphenol Excluding Therapeutic and Direct Food Flavor/safety Uses
Lignin (B12514952) Valorization and Biomass Conversion Research Involving Phenolic Compounds
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, represents a vast and renewable source of carbon for the production of chemicals and fuels. sels-group.eumdpi.com The effective valorization of all its components is crucial for the economic viability of biorefineries. rsc.org Lignin, an abundant aromatic polymer, is a particularly promising source of renewable aromatic chemicals. rsc.orgacs.org The conversion of lignin into well-defined, low-molecular-weight aromatic compounds, including 4-methyl-2-propylphenol, is a key area of research in the development of sustainable chemical processes.
Catalytic Depolymerization of Lignin to Bio-Aromatics
The conversion of lignin into valuable aromatic chemicals often involves reductive depolymerization, a process that breaks down the complex lignin polymer into smaller, more manageable phenolic monomers and oligomers. nih.gov This is typically achieved under relatively mild conditions through the cleavage of C-O-C bonds, a process that is often facilitated by a catalyst and a hydrogen-donating solvent. nih.gov A "lignin-first" approach, which integrates lignin depolymerization with the initial biomass fractionation, has been shown to be particularly effective in producing high yields of phenolic monomers by preventing the condensation of reactive lignin fragments. rsc.orgnih.gov
Various catalytic systems have been explored for lignin depolymerization. Nickel-based catalysts are often favored due to their cost-effectiveness compared to precious metals. mdpi.com For instance, bimetallic Ni-based catalysts have demonstrated high selectivity towards specific phenolic compounds. The introduction of a second metal, such as iron, can influence the product distribution, leading to a higher selectivity for 2-methoxy-4-propylphenol (B1219966). mdpi.com The choice of solvent also plays a critical role, with polar alcohol solvents like methanol (B129727) and ethanol (B145695) showing high efficiency in dissolving lignin and participating in the hydrogen transfer reactions necessary for depolymerization. mdpi.com Research has shown that liquefaction of lignocellulosic materials in methanol can yield phenolic derivatives, including 2-methoxy-4-propyl-phenol. researchgate.net
The product distribution from lignin depolymerization is highly dependent on the reaction conditions and the type of catalyst used. For example, base-catalyzed depolymerization (BCD) of lignin at different temperatures and catalyst concentrations results in a variety of phenolic compounds, including 4-propylphenol (B1200801). acs.org
Table 1: Examples of Catalytic Systems for Lignin Depolymerization
| Catalyst System | Lignin Source | Key Products | Reference |
| Bimetallic Ni-based catalysts with Fe | Not specified | 2-methoxy-4-propyl-phenol | mdpi.com |
| Base-Catalyzed Depolymerization (NaOH) | Not specified | 4-propylphenol | acs.org |
| Methanol (solvent) | Lignocellulosic materials | 2-methoxy-4-propyl-phenol | researchgate.net |
Sustainable Production of Bio-based Chemicals from Lignocellulosic Feedstocks
The development of integrated biorefineries that convert all components of lignocellulosic biomass into valuable products is a key goal for a sustainable bio-economy. mdpi.com This "lignin-first" approach allows for the simultaneous production of a carbohydrate-rich pulp, suitable for conversion into fuels and other chemicals, and a stream of phenolic compounds from lignin. nih.govacs.org These phenolic compounds, including this compound and its isomers, serve as platform molecules for the synthesis of a wide range of bio-based chemicals.
The conversion of these primary phenolic products into other valuable chemicals is an active area of research. For example, 4-propylguaiacol, a common product of lignin depolymerization, can be converted to 4-propylphenol through demethoxylation. rsc.org Further processing of these alkylphenols can lead to the production of phenol (B47542) itself through transalkylation reactions. researchgate.net These processes highlight the potential to integrate bio-based chemical production with existing petrochemical infrastructure. researchgate.net
Role in Materials Science and Chemical Industry Processes
Beyond its origins in biomass, this compound and its isomers have found applications as intermediates and building blocks in the synthesis of advanced materials and in catalytic processes.
Intermediates for Advanced Functional Materials (e.g., liquid crystals, resins)
Phenolic compounds are important precursors for the synthesis of various polymers. Specifically, substituted phenols like 4-propylphenol are used as intermediates in the production of liquid crystals. chemicalbook.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are essential components of display technologies like LCDs. mdpi.com
Furthermore, phenolic compounds are fundamental to the production of phenolic resins, such as novolaks. google.com These resins are synthesized through the condensation reaction of phenols with aldehydes. google.com Substituted phenols, including 4-propylphenol, can be used as raw materials in this process to tailor the properties of the resulting resin. google.com Similarly, other alkylphenols like 4-tert-butylphenol (B1678320) are widely used in the production of phenolic, polycarbonate, and epoxy resins. asm.org There is also specific mention of 2-methyl-4-propylphenol (B97813) as a component in curing agents for epoxy resins. google.com
Table 2: Applications of 4-Alkylphenols in Materials Science
| Compound | Application | Reference |
| 4-Propylphenol | Intermediates for Liquid Crystals | chemicalbook.com |
| 4-Propylphenol | Raw material for phenolic novolak resins | google.com |
| 4-tert-Butylphenol | Production of phenolic, polycarbonate, and epoxy resins | asm.org |
| 2-Methyl-4-propylphenol | Curing agent for epoxy resins | google.com |
Ligand Chemistry in Catalyst Design for Organic Synthesis
In the field of organic synthesis, phosphine-based ligands are crucial for the performance of palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and other complex molecules. sigmaaldrich.com While there is no direct evidence of this compound itself being used as a ligand, the broader class of phenolic compounds and their derivatives are integral to catalyst design. The electronic and steric properties of ligands are critical for the efficiency and selectivity of the catalyst. The development of bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands, has significantly advanced the field of cross-coupling chemistry. sigmaaldrich.com The modular nature of these ligands allows for fine-tuning of the catalyst's properties for specific applications.
Research into this compound as a Precursor in Flavor and Fragrance Science
While direct use as a flavor or fragrance agent is excluded from the scope of this article, research into the transformation of this compound and related compounds into other aroma chemicals is relevant. The fragrance industry often synthesizes new materials from readily available precursors. beilstein-journals.org For instance, vanillyl-alcohol oxidase, an enzyme, can convert various 4-alkylphenols, including 4-n-propylphenol, into their corresponding (R)-1-(4′-hydroxyphenyl)alcohols. nih.gov These chiral alcohols can serve as building blocks for other complex molecules. This type of biotransformation represents a sustainable approach to producing high-value specialty chemicals from bio-based feedstocks.
Fundamental Studies on Aroma Compound Biosynthesis and Formation
The formation of this compound is primarily linked to the thermal and microbial degradation of larger organic molecules, particularly lignin, a complex polymer abundant in wood. researchgate.netoup.com Research into its biosynthesis and formation pathways is crucial for understanding aroma development in various contexts, such as in smoked food products and as a part of the chemical profile of certain microorganisms.
Phenolic compounds, including this compound, are well-known products of lignin pyrolysis, the process that occurs during wood smoking. researchgate.netgoogle.com The thermal degradation of lignin and certain phenolic acids are considered the primary sources of these aroma compounds. researchgate.net Similarly, related compounds like 2-methoxy-4-propylphenol (4-propylguaiacol) are known to form from the degradation of lignin. cdnsciencepub.com Studies have identified 2-methoxy-4-propylphenol as a key product in the catalytic depolymerization of lignin and a component in liquid smoke flavorings. dss.go.thrsc.orgscribd.com This suggests that this compound likely forms through similar degradation pathways involving demethoxylation and side-chain modification of lignin-derived precursors like eugenol (B1671780) or ferulic acid. researchgate.netmdpi.com
Microbial activity can also lead to the formation of alkylated phenols. For instance, a mutant strain of Pseudomonas sp. has been shown to utilize 2-propylphenol (B147445) as a sole carbon and energy source, indicating a metabolic pathway for propylphenol compounds in microorganisms. ebi.ac.uk Furthermore, the formation of related compounds like 5-ethylguaiacol by intestinal bacteria in locusts from plant material highlights the role of microbes in generating such aromatic structures. daneshyari.com
Fundamental research often focuses on identifying the specific precursors and reaction conditions that lead to the formation of these compounds. For example, studies on liquid smoke have cataloged a vast array of phenolic derivatives, providing a snapshot of the chemical environment in which this compound and its isomers are generated. dss.go.thscribd.comnih.govnih.gov
Table 1: Documented Formation Pathways and Precursors of Related Alkylphenols
| Product Compound | Precursor(s) | Formation Process/Context | References |
|---|---|---|---|
| Phenolic Compounds (general) | Lignin, Phenolic Acids | Thermal degradation (e.g., smoking), Microbial transformation | researchgate.net |
| 2-Methoxy-4-propylphenol | Lignin | Lignin degradation by Arthrobacter sp. C2 | nih.gov |
| 4-Propylphenol | Eugenol | Catalytic hydrogenation and demethoxylation | researchgate.net |
| 2-Propylphenol | 2-Hydroxybiphenyl | Metabolism by Pseudomonas sp. strain HBP1 Prp | ebi.ac.uk |
Exploration of Chemical Modifications for Sensory Profile Engineering
The sensory characteristics of alkylated phenols, including this compound, are intrinsically linked to their molecular structure. oup.com The size, branching, and position of the alkyl substituents on the phenol ring, as well as the presence of other functional groups like methoxy (B1213986) groups, profoundly influence the resulting odor quality and detection threshold. oup.comoup.com This relationship forms the basis for sensory profile engineering, where targeted chemical modifications are explored to create novel aroma profiles or enhance desired sensory attributes.
Systematic studies on structure-odor relationships (SOR) provide the foundational knowledge for this type of engineering. oup.com Research has shown that even minor changes to the molecular geometry can lead to significant shifts in perceived aroma. oup.com For example, the odor qualities of propylphenol isomers differ distinctly. oup.com While 2-propylphenol is described with smoky and sweet notes, its isomer 3-propylphenol (B1220475) is characterized as leather-like and medicinal. oup.comtugraz.at The para-isomer, 4-propylphenol, presents yet another profile, often described as medicinal and sweet. oup.com
The hydroxyl group of the phenol is considered a critical factor for the characteristic odor of this class of compounds. oup.com Chemical modifications often involve:
Altering Alkyl Chain Length: Extending or shortening the propyl group can dramatically alter the aroma profile. Studies on a homologous series of para-alkylphenols showed that the initially strong fecal note of 4-methylphenol decreases significantly as the chain length increases to ethyl and then propyl, where medicinal notes become more dominant. oup.com
Changing Substituent Position (Isomerization): Moving the propyl and methyl groups to different positions on the phenolic ring creates isomers with distinct sensory properties. For instance, the leather-like note of 3-propylphenol contrasts with the smoky character of 2-propylphenol. oup.comtugraz.at
Introducing Other Functional Groups: The addition or removal of groups like a methoxy group (transforming a phenol into a guaiacol (B22219) or syringol derivative) significantly impacts the aroma. Guaiacol (2-methoxyphenol) and its derivatives are known for their smoky, spicy, and sweet notes, which differ from their non-methoxylated phenol counterparts. daneshyari.com The conversion of eugenol (4-allyl-2-methoxyphenol) to 2-methoxy-4-propylphenol via hydrogenation is an example of a modification that alters the side chain and thus the sensory profile. cdnsciencepub.com
These fundamental SOR studies allow for the prediction of how structural changes might influence odor, guiding the synthesis of new molecules with specific, desired sensory characteristics for non-food applications, such as in fragrances or as research tools for olfaction studies.
Table 2: Structure-Odor Relationships in Propylphenol Isomers and Related Compounds
| Compound | Position of Propyl Group | Other Substituents | Reported Odor Descriptors | References |
|---|---|---|---|---|
| 2-Propylphenol | ortho- | None | Smoky, Sweet, Smoked ham-like | oup.comtugraz.at |
| 3-Propylphenol | meta- | None | Leather-like, Phenolic, Medicinal, Ink-like | oup.comtugraz.at |
| 4-Propylphenol | para- | None | Medicinal, Sweet, Leather-like, Phenolic | oup.comtugraz.at |
| This compound | ortho- | 4-methyl | (Not specifically detailed in reviewed sources) |
Future Research Directions and Emerging Trends in 4 Methyl 2 Propylphenol Studies
Integration of Multi-Omics Technologies in Phenolic Research
The intricate interactions of 4-Methyl-2-propylphenol with living organisms cannot be fully understood by studying single molecular targets. The future of this research lies in the integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—to provide a systems-level view of its biological impact. This approach allows for the simultaneous analysis of thousands of biological molecules, revealing complex cellular responses, novel mechanisms of action, and biomarkers of effect.
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells or organisms exposed to this compound, researchers can identify entire signaling pathways and regulatory networks that are perturbed. For instance, RNA-sequencing (RNA-Seq) could reveal the upregulation of stress-response genes or the downregulation of metabolic pathway genes, providing unbiased insights into its mode of action far beyond a single-enzyme inhibition study.
Proteomics: This technology investigates the large-scale expression of proteins. Using techniques like mass spectrometry-based proteomics, scientists can identify specific proteins whose abundance or post-translational modification state changes upon exposure to this compound. This could uncover novel protein targets or confirm downstream effects of altered gene expression.
Metabolomics: As the final downstream output of genomic and proteomic activity, the metabolome provides a functional snapshot of the cell's physiological state. Exposing a biological system (e.g., a microbial culture or a plant cell line) to this compound and analyzing the resulting changes in small-molecule metabolites can elucidate its effects on central metabolism, lipid synthesis, or the production of secondary metabolites.
The true power of this approach is in the integration of data from all omics layers. For example, a transcriptomic study might show the upregulation of genes involved in oxidative stress. Proteomics could confirm the increased expression of corresponding antioxidant enzymes, while metabolomics could detect a depletion of cellular antioxidants like glutathione (B108866). This multi-layered evidence provides a robust and comprehensive understanding of the compound's biological activity.
| Omics Technology | Primary Data Generated | Potential Research Application for this compound |
|---|---|---|
| Transcriptomics (RNA-Seq) | Differential gene expression profiles | Identifying cellular pathways (e.g., stress response, apoptosis) modulated by the compound. |
| Proteomics (LC-MS/MS) | Changes in protein abundance and modifications | Uncovering novel protein binding partners and confirming functional protein-level responses. |
| Metabolomics (NMR, GC-MS) | Alterations in endogenous metabolite levels | Mapping the impact on cellular metabolism and identifying biomarkers of exposure or effect. |
| Integrated Multi-Omics | Combined network and pathway analysis | Constructing a holistic model of the compound's mechanism of action from gene to metabolic function. |
Development of Novel and Sustainable Synthetic Methodologies
Traditional synthesis of this compound often relies on Friedel-Crafts alkylation of p-cresol (B1678582) with propylene (B89431) or a propylating agent, using strong acid catalysts like sulfuric acid or aluminum chloride. While effective, these methods can generate significant waste, require harsh conditions, and utilize petrochemical-derived feedstocks. Future research is trending towards the development of greener, more sustainable synthetic routes.
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions (neutral pH, ambient temperature), significantly reducing energy consumption and waste. Research could focus on identifying or engineering enzymes (e.g., from the UbiA prenyltransferase superfamily) that can specifically catalyze the propylation of p-cresol at the C2 position.
Heterogeneous Catalysis: Replacing corrosive liquid acid catalysts with solid, reusable catalysts like zeolites or functionalized mesoporous silica (B1680970) is a key area of green chemistry. These catalysts are easily separated from the reaction mixture, minimizing waste and allowing for continuous flow processes. Research would involve designing a catalyst with optimal pore size and acidic site distribution to maximize the yield of the desired this compound isomer.
Renewable Feedstocks: A major goal of sustainable chemistry is to move away from fossil fuel-based starting materials. p-Cresol can be derived from lignin (B12514952), a major component of biomass. Future synthetic strategies will aim to integrate this bio-derived p-cresol with a sustainably sourced propyl group (e.g., from bio-propanol) to create a fully bio-based synthesis of this compound.
| Methodology | Key Features | Sustainability Advantages | Research Focus |
|---|---|---|---|
| Traditional Friedel-Crafts | Homogeneous acid catalysts (H₂SO₄, AlCl₃), petrochemical feedstocks. | Low (high waste, harsh conditions). | Process optimization for yield. |
| Heterogeneous Catalysis | Solid acid catalysts (zeolites, resins). | Moderate (catalyst reusability, reduced corrosion). | Catalyst design for selectivity and longevity. |
| Biocatalysis | Enzymes or whole-cell catalysts. | High (mild conditions, high selectivity, biodegradable). | Enzyme discovery and protein engineering. |
| Renewable Feedstock Route | Utilizes lignin-derived p-cresol and bio-propanol. | Very High (reduced carbon footprint, circular economy). | Integration of biomass conversion and catalytic steps. |
Advanced Computational Modeling for Predictive Chemical Biology
In silico, or computational, methods are becoming indispensable for accelerating research and reducing reliance on expensive and time-consuming laboratory experiments. For this compound, advanced computational modeling can predict its behavior, guide experimental design, and provide mechanistic insights at an atomic level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate a compound's chemical structure with its biological activity. By building a QSAR model based on a library of related phenolic compounds, researchers could predict the potential antimicrobial or antioxidant activity of this compound before synthesizing it, or predict its environmental fate parameters like soil sorption and biodegradability.
Molecular Docking and Dynamics: These techniques simulate the interaction between a small molecule (the ligand, this compound) and a biological macromolecule (the receptor, e.g., an enzyme or DNA). Molecular docking can predict the preferred binding pose and affinity, helping to identify likely biological targets. Molecular Dynamics (MD) simulations can then model the behavior of this complex over time, revealing the stability of the interaction and the conformational changes induced in the target protein. This could be used to understand how this compound inhibits a specific bacterial enzyme, for instance.
Quantum Mechanics (QM): QM calculations can determine the electronic properties of this compound, such as its electron density distribution, orbital energies (HOMO/LUMO), and bond dissociation energy of the phenolic hydroxyl group. These parameters are fundamental to understanding its reactivity, particularly its antioxidant potential and its susceptibility to metabolic or environmental degradation.
| Computational Method | Predicted Parameter | Research Utility |
|---|---|---|
| QSAR | Predicted bioactivity (e.g., IC₅₀), logP, biodegradability. | Prioritizing compounds for screening; assessing environmental risk. |
| Molecular Docking | Binding affinity (kcal/mol), interaction pose with a target protein. | Hypothesis generation for mechanism of action; virtual screening. |
| Molecular Dynamics (MD) | Stability of ligand-protein complex, conformational changes. | Validating docking results; understanding dynamic interactions. |
| Quantum Mechanics (QM) | Bond dissociation energy, electrostatic potential, orbital energies. | Explaining antioxidant capacity and chemical reactivity. |
Exploration of Undiscovered Bioactivities in Non-Traditional Systems
Much of the research on simple phenols has focused on conventional applications like antimicrobial and antioxidant activities. A significant future trend is the exploration of this compound's bioactivities in more complex, non-traditional biological systems. This involves looking beyond direct lethality to microbes and investigating its role as a signaling molecule or modulator of community-level behaviors.
Microbiome Modulation: The human gut, soil, and aquatic environments host complex microbial communities. Instead of acting as a broad-spectrum biocide, this compound might selectively inhibit certain species or interfere with inter-species communication. Future research could use metagenomics to study its impact on the composition and function of gut microbiota or soil microbial ecosystems.
Quorum Sensing Inhibition: Many pathogenic bacteria coordinate their virulence using a cell-to-cell communication system called quorum sensing (QS). Phenolic compounds have been shown to interfere with QS systems, effectively disarming pathogens without killing them, which may reduce the pressure for antibiotic resistance. Investigating the ability of this compound to block QS signaling in bacteria like Pseudomonas aeruginosa is a promising research avenue.
Plant-Pathogen Interactions: In agriculture, phenolic compounds can act as plant defense elicitors, priming the plant's immune system against subsequent pathogen attacks. Research could explore whether soil application of this compound can induce systemic resistance in crops, offering a novel strategy for plant protection.
Biofilm Formation Disruption: Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobials. This compound could be investigated for its ability to prevent the initial attachment of cells to surfaces or to disrupt the integrity of the mature biofilm matrix, making it a potential tool for managing biofilms in industrial or medical settings.
Innovations in Environmental Remediation Technologies for Phenolic Contaminants
As an industrial chemical and a potential environmental contaminant, the fate and removal of this compound from water and soil are of growing importance. Future research will focus on developing highly efficient, cost-effective, and environmentally benign remediation technologies.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively degrade recalcitrant organic pollutants like this compound into simpler, less harmful compounds, ultimately leading to complete mineralization (conversion to CO₂, H₂O, and mineral salts). Emerging AOPs include:
Photocatalysis: Using semiconductor materials like titanium dioxide (TiO₂) or novel graphitic carbon nitride (g-C₃N₄) activated by UV or visible light to generate radicals.
Fenton/Photo-Fenton Processes: Using a combination of hydrogen peroxide (H₂O₂) and iron catalysts to produce hydroxyl radicals. The use of light (photo-Fenton) can accelerate the reaction and improve efficiency.
Ozonation: The direct reaction with ozone (O₃) or the radicals produced from its decomposition in water can effectively degrade the phenolic ring.
Bioremediation: This approach harnesses the metabolic capabilities of microorganisms (bacteria and fungi) to degrade pollutants. Future research will involve:
Bioaugmentation: Isolating and identifying specific microbial strains that are highly efficient at degrading this compound and introducing them into a contaminated site.
Biostimulation: Amending a contaminated environment with nutrients or electron acceptors to stimulate the growth and activity of indigenous degrading microorganisms.
Enzymatic Remediation: Using isolated enzymes like laccases or peroxidases, often immobilized on a solid support, to specifically target and transform phenolic contaminants in industrial wastewater.
| Technology | Mechanism | Potential Advantages | Research Challenges |
|---|---|---|---|
| Photocatalysis (e.g., TiO₂) | Generates •OH radicals via light-activated semiconductor. | Complete mineralization possible; catalyst is reusable. | Catalyst recovery; limited light penetration in turbid water. |
| Fenton Process | Generates •OH radicals from H₂O₂ and Fe²⁺. | High efficiency; rapid degradation. | Strict pH control required (acidic); sludge production. |
| Bioaugmentation | Introduces specialized microbes to degrade the pollutant. | Cost-effective; low environmental impact. | Survival of introduced strains; competition with native flora. |
| Enzymatic Remediation | Uses isolated enzymes (e.g., laccase) for transformation. | High specificity; functions in a wide range of conditions. | Enzyme stability and cost; potential for toxic byproduct formation. |
Q & A
Basic Research Question
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl at C4, propyl at C2). Key shifts:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) quantify purity.
- GC-MS : Monitors volatile byproducts (e.g., unreacted propyl halides).
Validate methods using certified reference materials (e.g., NIST databases) .
What catalytic systems enhance the efficiency of this compound synthesis from lignin-derived precursors?
Advanced Research Question
Lignin valorization requires tailored catalysts:
- Hydrodeoxygenation (HDO) : NiMo/Al₂O₃ catalysts remove oxygen from lignin-derived phenolic monomers, enabling subsequent alkylation .
- Acid-functionalized mesoporous silica : Enhances regioselectivity during propylation, minimizing di- or tri-substituted byproducts .
- Enzymatic catalysis : Laccases or peroxidases facilitate eco-friendly coupling reactions but require optimized pH (4–6) and redox mediators.
Benchmark against biomass gasification data, where supercritical water (400°C, 25 MPa) maximizes lignin depolymerization .
What safety protocols should be followed when handling this compound in laboratory environments?
Basic Research Question
- Exposure limits : Adhere to IFRA’s recommended maximum concentrations (e.g., 0.1% in topical formulations) to mitigate sensitization risks .
- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular contact.
- Waste disposal : Neutralize phenolic waste with alkaline solutions (e.g., 10% NaOH) before disposal.
How do substituent modifications on the phenolic ring influence the physicochemical properties of this compound derivatives?
Advanced Research Question
Structural analogs (e.g., methoxy or halogen substituents) alter properties as follows:
- Lipophilicity : Propyl groups increase logP values, enhancing membrane permeability.
- Acidity : Electron-withdrawing groups (e.g., -Cl) lower pKa, affecting solubility and reactivity .
- Bioactivity : Methoxy substitutions at C4 (as in 2-Methoxy-4-propylphenol) improve antioxidant capacity but increase toxicity risks .
Computational modeling (e.g., DFT calculations) predicts steric and electronic effects of substituents, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
